![molecular formula C10H16N2O B13949111 2-[4-(Aminomethyl)phenoxy]propan-1-amine CAS No. 766503-59-7](/img/structure/B13949111.png)
2-[4-(Aminomethyl)phenoxy]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Aminomethyl)phenoxy]propan-1-amine is an organic compound with a complex structure that includes an aminomethyl group attached to a phenoxy ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenoxy]propan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-hydroxybenzaldehyde with a suitable amine to form the phenoxy intermediate. This intermediate is then subjected to reductive amination with formaldehyde and a secondary amine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenoxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)phenoxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxy group provides additional stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Metoprolol: Di[RS]-3-[4-(2-methoxyethyl)phenoxy-1-(isopropylamino)propan-2-ol], a beta-blocker used in cardiovascular diseases.
Uniqueness
2-[4-(Aminomethyl)phenoxy]propan-1-amine is unique due to its specific aminomethyl and phenoxy functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
766503-59-7 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,8H,6-7,11-12H2,1H3 |
InChI Key |
DKFYCCCICFBICE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




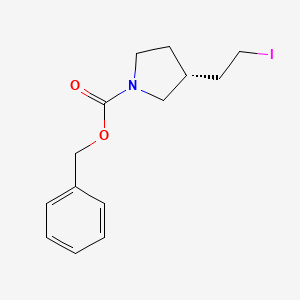
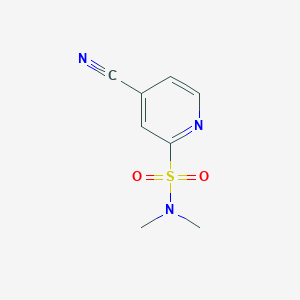
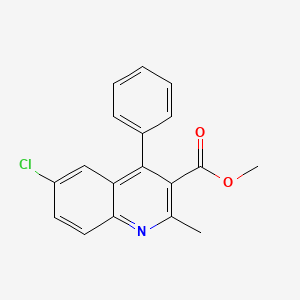
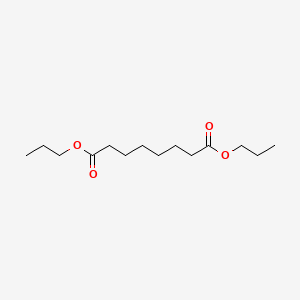
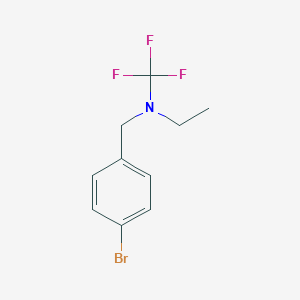
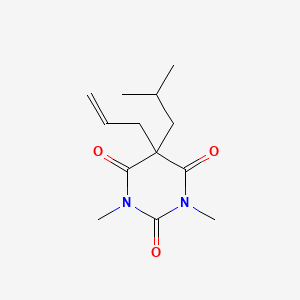
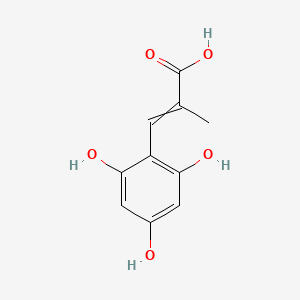
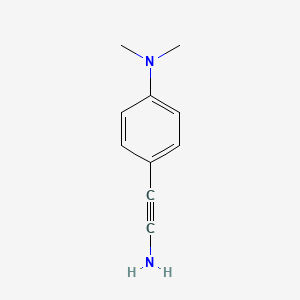
![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
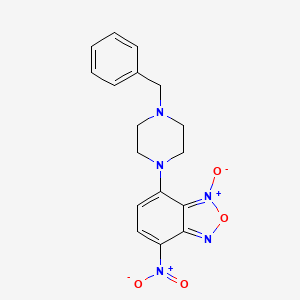
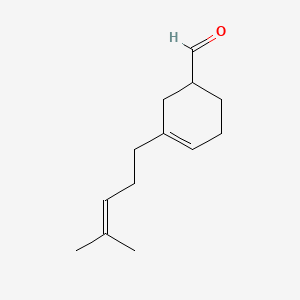
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
